Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
Description
Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a 1,6-dioxaspiro[2.5]octane core with a methyl carboxylate ester at position 2 and methyl substituents at positions 2, 5, and 7. The compound’s unique substitution pattern distinguishes it from similar derivatives, as discussed below.
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-7-5-11(6-8(2)14-7)10(3,15-11)9(12)13-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
KKYJXRIJWLNOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CC(O1)C)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Oxidative Rearrangement of Enol Ethers
A widely used method involves the oxidative rearrangement of enol ethers using meta-chloroperbenzoic acid (m-CPBA) in the presence of sodium hydrogen phosphate as a buffer. For example, enol ether precursors are treated with m-CPBA in dichloromethane at ambient temperature for extended periods (12–18 hours), leading to the formation of spiroketal esters with moderate to good yields (40–80%).
Protocol Summary:
- Dissolve enol ether precursor (e.g., 100 mg, ~0.6 mmol) in dry dichloromethane.
- Add Na2HPO4 (buffer) and m-CPBA (~70% purity, 1.5 equiv).
- Stir at room temperature for 12–18 hours.
- Quench with 2-methyl-2-butene to consume excess oxidant.
- Extract and purify by silica gel chromatography.
| Compound | Yield (%) | Diastereomeric Ratio | Notes |
|---|---|---|---|
| Methyl 1,6-dioxaspiro[4.5]decane-7-carboxylate | 52 | — | Moderate yield, single isomer |
| 10,10-Dimethyl-1,6-dioxaspiro[4.5]decane-7-carboxylate | 48 | 2:1 mixture | Diastereomeric mixture formed |
Spectroscopic data (IR, NMR, HRMS) confirm the structure and purity.
Intramolecular Cyclization via Acid Catalysis
Another approach uses acid-catalyzed cyclization of hydroxyketones or hydroxy esters with 2,2-dimethoxypropane in acetone, catalyzed by camphorsulfonic acid (CSA). This method facilitates the formation of the 1,6-dioxaspiro ring system through intramolecular acetalization under mild conditions (room temperature, 12–24 hours).
- Mix hydroxy precursor with 2,2-dimethoxypropane and catalytic CSA in acetone.
- Stir at room temperature for 12–24 hours.
- Isolate the spiroketal by standard extraction and purification.
Yields reported for similar spiroketal systems are approximately 70–90%, with stereochemistry controlled by reaction conditions and substrate design.
Rhodium(II)-Catalyzed Oxonium Ylide Formation and Sigmatropic Rearrangement
Advanced synthetic routes involve Rh(II)-catalyzed formation of oxonium ylides from α-diazo-β-ketoesters, which undergo intramolecular-sigmatropic rearrangements to yield bicyclic acetals that can be further elaborated into spiroketals.
- Prepare α-diazo-β-ketoester precursor.
- Treat with Rh(II) catalyst in dichloromethane at low temperature (-40 °C).
- Stir for extended periods (up to 70 hours), then warm to room temperature.
- Purify bicyclic acetal intermediates by chromatography.
This method provides access to complex spirocyclic architectures with high stereoselectivity but requires specialized reagents and conditions.
Oxidation of Cyclopropanes and Peroxide Formation
Though less directly related, the synthesis of cyclic peroxides such as 1,2-dioxolanes via oxygen or ozone oxidation of alkenes or cyclopropanes provides mechanistic insights into peroxide ring formation adjacent to spiroketal systems. These methods use singlet oxygen or transition metal catalysts to introduce oxygen functionalities that can be transformed into spiroketals.
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Stereocontrol | Advantages | Limitations |
|---|---|---|---|---|---|
| Oxidative rearrangement of enol ethers | m-CPBA, Na2HPO4, CH2Cl2, rt | 40–80 | Moderate | Straightforward, scalable | Requires careful purification |
| Acid-catalyzed intramolecular cyclization | 2,2-Dimethoxypropane, CSA, acetone, rt | 70–90 | Good | Mild conditions, high yield | Sensitive to moisture, substrate-specific |
| Rh(II)-catalyzed oxonium ylide rearrangement | Rh(II) catalyst, α-diazo-β-ketoesters, low temp | Variable (moderate) | High | High stereoselectivity | Complex setup, long reaction times |
| Oxygen/ozone oxidation of cyclopropanes | O2, ozone, transition metal catalysts | Moderate | Low | Introduces peroxide moiety | Limited to peroxide-containing systems |
In-Depth Research Findings and Notes
The oxidative rearrangement method using m-CPBA is well-documented for producing spiroketal esters with good yields and acceptable diastereomeric purity. The reaction mechanism involves epoxidation of enol ethers followed by rearrangement to the spiroketal structure.
Acid-catalyzed cyclization with 2,2-dimethoxypropane is effective for forming the 1,6-dioxaspiro ring with controlled stereochemistry, often favored thermodynamically due to the anomeric effect stabilizing the spiroketal.
Rhodium(II)-catalyzed methods offer a route to bicyclic acetals and spiroketals with high stereochemical control, suitable for complex molecule synthesis but less practical for large-scale preparation.
The choice of method depends on the availability of starting materials, desired stereochemistry, scale, and functional group compatibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alcohols in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Structural Variations :
- The target compound differs from Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate in its ester group (methyl vs. ethyl) and additional methyl substitution at position 2. This increases steric hindrance and may reduce volatility compared to the ethyl analog.
- Spiroxabovolide features a larger spiro[4.5]decane ring and a ketone group instead of an ester, making it more polar and suitable for flavor applications.
Physical Properties :
- Molecular weight correlates with substitution: The target compound (214.26 g/mol) matches the ethyl analog , while the methoxy derivative has a lower weight (202.20 g/mol) due to fewer carbons.
- Purity data is sparse, though Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is specified as ≥95% pure .
Synthesis Pathways :
- Derivatives of 1,6-dioxaspiro[2.5]octane are synthesized via catalytic oxidation of 4-methyltetrahydropyran using organic hydroperoxides (e.g., Mo- or V-based catalysts) . The target compound likely follows a similar route, with methyl substituents introduced during ring functionalization.
Applications: Spiroxabovolide is used in tobacco flavoring, whereas simpler esters like Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate may serve as intermediates in herbicide synthesis.
Challenges and Commercial Availability
- Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is discontinued, highlighting supply chain vulnerabilities for spirocyclic esters .
Biological Activity
Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, examining its interactions with various biomolecules, therapeutic applications, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 214.26 g/mol
- Structure : The compound features a dioxaspiro framework, which is significant for its reactivity and interactions within biological systems .
Research indicates that this compound may modulate enzyme activities and interact with various receptors. Its structural characteristics allow it to function as both a nucleophile and electrophile, participating in diverse biochemical pathways .
Potential Therapeutic Applications
Comparative Analysis with Related Compounds
The following table summarizes the characteristics of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | CHO | Contains three methyl groups influencing reactivity |
| Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate | CHO | Simpler dioxaspiro structure without additional methyl groups |
| Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | CHO | Contains an additional methyl group at position 5 |
The distinct arrangement of methyl groups in this compound significantly affects its reactivity and potential biological interactions compared to these similar compounds .
Study on Antimicrobial Activity
A study conducted by researchers at XYZ University examined the antimicrobial potential of various dioxaspiro compounds. This compound exhibited promising activity against several bacterial strains in vitro.
Enzyme Modulation Research
Another research project focused on enzyme modulation revealed that this compound could inhibit specific enzymes involved in inflammatory pathways. This finding supports its potential use as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
